molecular formula C11H16N2O B2731827 (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine CAS No. 1021016-53-4

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine

Cat. No.: B2731827
CAS No.: 1021016-53-4
M. Wt: 192.262
InChI Key: SXSPDHMTKDSZBO-UHFFFAOYSA-N
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Description

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine can be achieved through a multi-step process. One common method involves the reaction of an amine with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative at elevated temperatures to form the oxazine ring . Another method involves a one-pot three-component reaction using mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

Scientific Research Applications

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine involves its interaction with cellular targets. Studies have shown that it can cause a loss in mitochondrial membrane potential, leading to the activation of caspase-9 and -3, which cleave PARP-1. It also activates caspase-8, which is involved in the extrinsic apoptotic pathway . These pathways contribute to its anti-proliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)8-9-7-12-10-5-3-4-6-11(10)14-9/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSPDHMTKDSZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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